molecular formula C11H13NO4 B153950 4,5,6-Trimethoxyindolin-3-one CAS No. 220418-02-0

4,5,6-Trimethoxyindolin-3-one

Cat. No.: B153950
CAS No.: 220418-02-0
M. Wt: 223.22 g/mol
InChI Key: AFUYWKSYOZSAEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6-Trimethoxyindolin-3-one is a chemical compound with the molecular formula C11H13NO4. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. The compound contains three methoxy groups attached to the indole ring, which can influence its chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-Trimethoxyindolin-3-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with a carbonyl compound, such as a ketone or aldehyde, under acidic conditions. For example, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions can yield the desired indole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4,5,6-Trimethoxyindolin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as indoline derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

4,5,6-Trimethoxyindolin-3-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex indole derivatives.

    Biology: It serves as a probe for studying biological processes involving indole derivatives.

    Medicine: The compound has potential therapeutic applications due to its biological activities, such as anticancer and antimicrobial properties.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4,5,6-Trimethoxyindolin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. Additionally, the methoxy groups can influence the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

4,5,6-Trimethoxyindolin-3-one can be compared with other indole derivatives, such as:

    Indole-3-carbinol: Known for its anticancer properties.

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    5-Methoxyindole: Used in the synthesis of various pharmaceuticals.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other indole derivatives .

Properties

IUPAC Name

4,5,6-trimethoxy-1,2-dihydroindol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-14-8-4-6-9(7(13)5-12-6)11(16-3)10(8)15-2/h4,12H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUYWKSYOZSAEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=O)CNC2=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Compound (9) was synthesized from (8) in the same manner as described for the synthesis of (6) using 2-amino-4,5,6-trimethoxy-a-chloroacetophenone (1.05 g, 4.0 n-mmol), K2CO3 (838 mg, 6.1 mmol), a little KI, and dry acetone (50 ml). Purification by column chromatography (eluent: CH2Cl2/MeOH: 9/1) afforded (9) (190 mg, 21%) as red crystals.
[Compound]
Name
( 8 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2-amino-4,5,6-trimethoxy-a-chloroacetophenone
Quantity
1.05 g
Type
reactant
Reaction Step Three
Name
Quantity
838 mg
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Yield
21%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.